molecular formula C11H9ClF2N2O2S B5347353 4-chloro-1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

4-chloro-1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B5347353
M. Wt: 306.72 g/mol
InChI Key: FJYQXCHMUORQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, also known as DFP-10825, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-chloro-1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 is overexpressed in many types of cancer and is a potential therapeutic target. This compound binds to the bromodomain of BRD4 and prevents it from interacting with chromatin, thereby inhibiting gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and improve cognitive function by increasing the expression of neurotrophic factors. Additionally, this compound has been found to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

4-chloro-1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective compound to work with. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-chloro-1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole. One area of interest is its potential therapeutic applications in cancer and inflammation. Further studies are needed to determine its efficacy and safety in human clinical trials. Additionally, research on the mechanism of action of this compound could lead to the development of new drugs targeting BRD4. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound could lead to the development of more effective formulations of the compound.

Synthesis Methods

The synthesis method of 4-chloro-1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves the reaction of 3,4-difluorobenzene sulfonic acid chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting compound is then chlorinated with thionyl chloride to yield this compound.

Scientific Research Applications

4-chloro-1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

4-chloro-1-(3,4-difluorophenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF2N2O2S/c1-6-11(12)7(2)16(15-6)19(17,18)8-3-4-9(13)10(14)5-8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYQXCHMUORQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC(=C(C=C2)F)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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